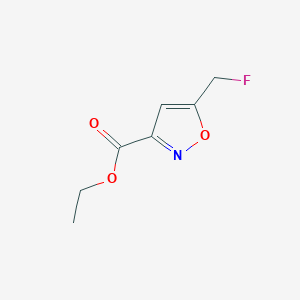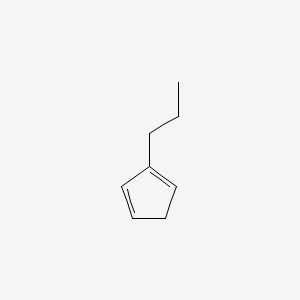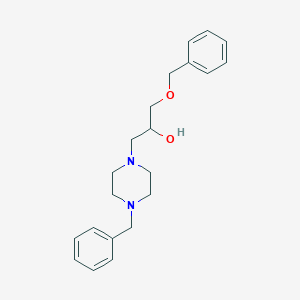
(3-tert-Butoxycarbonylamino-cyclobutylidene)-acetic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(3-((tert-butoxycarbonyl)amino)cyclobutylidene)acetate: is a complex organic compound that features a cyclobutylidene ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a methyl ester group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-((tert-butoxycarbonyl)amino)cyclobutylidene)acetate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the cyclobutylidene ring, followed by the introduction of the Boc-protected amino group and the esterification to form the methyl ester. The reaction conditions often require the use of strong bases or acids, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions: Methyl 2-(3-((tert-butoxycarbonyl)amino)cyclobutylidene)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group or to reduce other functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine by removing the Boc group.
科学的研究の応用
Chemistry: In organic synthesis, Methyl 2-(3-((tert-butoxycarbonyl)amino)cyclobutylidene)acetate is used as an intermediate in the preparation of more complex molecules
Biology and Medicine: The compound’s potential biological activity makes it of interest in medicinal chemistry. It can be used in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors. Its Boc-protected amino group can be deprotected under mild conditions, allowing for further functionalization.
Industry: In the chemical industry, this compound can be used in the production of specialty chemicals and materials. Its reactivity and structural features make it suitable for use in the synthesis of polymers, agrochemicals, and other industrial products.
作用機序
The mechanism by which Methyl 2-(3-((tert-butoxycarbonyl)amino)cyclobutylidene)acetate exerts its effects depends on the specific reactions it undergoes. The Boc protecting group can be removed under acidic conditions, revealing a free amine that can participate in further chemical reactions. The cyclobutylidene ring provides a rigid framework that can influence the compound’s reactivity and interactions with other molecules.
類似化合物との比較
- Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate
- Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
- Methyl (2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoyl)amino)acetate
Uniqueness: Methyl 2-(3-((tert-butoxycarbonyl)amino)cyclobutylidene)acetate is unique due to its cyclobutylidene ring, which imparts rigidity and distinct reactivity compared to other similar compounds. The presence of the Boc-protected amino group also allows for selective deprotection and further functionalization, making it a versatile intermediate in organic synthesis.
特性
CAS番号 |
154748-64-8 |
|---|---|
分子式 |
C12H19NO4 |
分子量 |
241.28 g/mol |
IUPAC名 |
methyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutylidene]acetate |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-9-5-8(6-9)7-10(14)16-4/h7,9H,5-6H2,1-4H3,(H,13,15) |
InChIキー |
MREDTHNYKZZDIK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1CC(=CC(=O)OC)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![[1-(2-Hydroxy-2-methylpropyl)-3-methylpyrazol-4-yl]boronic acid](/img/structure/B13983488.png)


